molecular formula C15H15NO3S B14177963 Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate CAS No. 917991-31-2

Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate

Cat. No.: B14177963
CAS No.: 917991-31-2
M. Wt: 289.4 g/mol
InChI Key: ZNTORGFJPKIMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate is a complex organic compound that features a benzothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of benzothiophene derivatives with acetamido esters under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The benzothiophene moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives, such as:

  • 1-Benzothiophene-3-carboxylic acid derivatives
  • 2-Methylbenzothiophene
  • Thiophene derivatives

Uniqueness

Methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to other benzothiophene derivatives, this compound may exhibit enhanced biological activity and selectivity .

Properties

CAS No.

917991-31-2

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

methyl 2-acetamido-3-(1-benzothiophen-3-yl)but-2-enoate

InChI

InChI=1S/C15H15NO3S/c1-9(14(15(18)19-3)16-10(2)17)12-8-20-13-7-5-4-6-11(12)13/h4-8H,1-3H3,(H,16,17)

InChI Key

ZNTORGFJPKIMQU-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)NC(=O)C)C1=CSC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.